6-Oxaspiro[4.5]decane-9-carbaldehyde
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Overview
Description
6-Oxaspiro[45]decane-9-carbaldehyde is a chemical compound with the molecular formula C10H16O2 It is characterized by a spiroacetal structure, which is a bicyclic system containing an oxygen atom at the spiro center
Preparation Methods
The synthesis of 6-Oxaspiro[4.5]decane-9-carbaldehyde can be achieved through several synthetic routes. One common method involves the stereoselective synthesis from d-glucose. This process includes the formation of the spiroacetal ring system through a series of glycosylation and ketalization reactions under acidic conditions . Industrial production methods may involve bulk custom synthesis and procurement, ensuring high purity and quality of the compound .
Chemical Reactions Analysis
6-Oxaspiro[4.5]decane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the spiro center. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
6-Oxaspiro[4.5]decane-9-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Oxaspiro[4.5]decane-9-carbaldehyde involves its interaction with molecular targets and pathways related to its spiroacetal structure. The compound’s unique configuration allows it to interact with specific enzymes and receptors, potentially leading to biological effects such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6-Oxaspiro[4.5]decane-9-carbaldehyde can be compared with other similar compounds, such as:
1,6-Dioxaspiro[4.5]decane: This compound shares a similar spiroacetal structure but lacks the aldehyde group at position 9.
1,6,9-Trioxaspiro[4.5]decane: This compound has an additional oxygen atom at position 9, resulting in a different stereochemistry and potentially different biological activities The uniqueness of 6-Oxaspiro[4
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-oxaspiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-9-3-6-12-10(7-9)4-1-2-5-10/h8-9H,1-7H2 |
InChI Key |
VRWINPGTYAEEKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)C=O |
Origin of Product |
United States |
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